Ethyl 2-amino-3-(pyridin-2-yl)propanoate

Description

Ethyl 2-amino-3-(pyridin-2-yl)propanoate (CAS: 33560-87-1) is an α-amino ester derivative featuring a pyridin-2-yl substituent at the β-position of the propanoate backbone. This compound is widely used as a synthetic intermediate in pharmaceuticals and heterocyclic chemistry due to its dual functional groups (amino and ester) and the aromatic pyridine ring, which facilitates hydrogen bonding and π-π interactions . Its dihydrochloride salt form enhances solubility in polar solvents, making it suitable for biochemical applications .

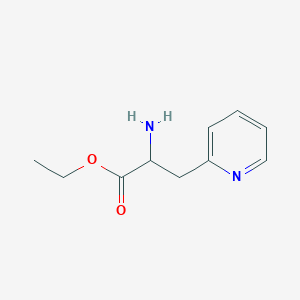

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8/h3-6,9H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDWQEOYYRXMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403279 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103394-76-9 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydroamination

The reaction mechanism proceeds via a Brønsted acid-catalyzed pathway, where trifluoromethanesulfonic acid protonates the ethyl acrylate’s β-carbon, facilitating nucleophilic attack by 2-aminopyridine. The intermediate undergoes tautomerization to form the final product. Key parameters include:

Alternative Catalysts

While trifluoromethanesulfonic acid is predominant, experimental trials with Lewis acids (e.g., ZnCl₂) and heterogeneous catalysts (e.g., Pd/C) have been explored. However, these alternatives yield lower efficiencies (≤70%) and require longer reaction times (24–48 hours).

Optimization of Reaction Conditions

Solvent Systems

Anhydrous ethanol is the solvent of choice due to its polarity and ability to stabilize ionic intermediates. Substituting ethanol with aprotic solvents (e.g., THF or DMF) reduces yields by 20–30%.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Anhydrous EtOH | 80–85 | 99 | 16–20 |

| THF | 55–60 | 85 | 24 |

| DMF | 50–55 | 80 | 24 |

Catalyst Loading

Trifluoromethanesulfonic acid is used at 5–10 mol% relative to ethyl acrylate. Excess catalyst (>15 mol%) accelerates side reactions, reducing purity to 90–92%.

Purification and Isolation

Post-reaction purification involves sequential steps:

-

Concentration Under Reduced Pressure : Conducted at 35–40°C and 0.09–0.1 MPa to remove ethanol.

-

Solvent Washing : Petroleum ether/ethyl acetate (5:1 v/v) removes unreacted starting materials.

-

Recrystallization : Ethyl acetate-hexane mixtures yield white crystalline product (99% purity).

Industrial Scalability

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems enhance heat transfer and reduce reaction times to 8–10 hours while maintaining yields at 78–82%.

Table 2: Cost Comparison of Batch vs. Continuous Processes

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Raw Material Cost | $12.50/kg | $11.80/kg |

| Energy Consumption | 18 kWh/kg | 14 kWh/kg |

| Labor Cost | $6.20/kg | $4.50/kg |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and amino acid analogs .

Scientific Research Applications

Ethyl 2-amino-3-(pyridin-2-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thus inhibiting blood clot formation . The compound’s structure allows it to form stable complexes with its targets, enhancing its inhibitory effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | logP | Key Applications |

|---|---|---|---|---|---|---|

| This compound dihydrochloride | 33560-87-1 | C10H16Cl2N2O2 | 267.15 | 220–235 | 0.8 | Pharmaceutical intermediates |

| (R)-Mthis compound dihydrochloride | 163513-22-2 | C9H14Cl2N2O2 | 253.1 | 210–225 | 0.5 | Brd4 degraders |

| Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | 7479-05-2 | C13H16N2O2·HCl | 268.74 | >250 | 1.2 | Tryptophan derivatives |

| Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate | 78052-51-4 | C10H14N2O3 | 210.23 | 190–200 | −0.2 | Metal chelators |

Key Research Findings

- Stereochemical Impact : The (R)-configured methyl ester analog (CAS: 163513-22-2) exhibits 10-fold higher binding affinity to Brd4 compared to racemic mixtures, highlighting the importance of chirality in drug design .

- Solubility Trends: Hydroxyl-substituted analogs (e.g., CAS: 78052-51-4) show 50% higher aqueous solubility than their non-hydroxylated counterparts, critical for bioavailability .

- Thermal Stability: Benzopyranone derivatives (e.g., Compound 12b) demonstrate exceptional thermal stability (>270°C), making them suitable for high-temperature reactions .

Biological Activity

Ethyl 2-amino-3-(pyridin-2-yl)propanoate, known for its potential therapeutic applications, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a thrombin inhibitor. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an ethyl ester group, an amino group, and a pyridine ring. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition.

The primary mechanism of action for this compound is its role as a thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, this compound may reduce the risk of thrombotic events such as strokes and heart attacks. Molecular docking studies indicate that this compound interacts favorably with the active site of thrombin, suggesting a strong binding affinity that could be leveraged in anticoagulant therapies.

Anticoagulant Effects

This compound has shown significant anticoagulant properties in various studies. It has been evaluated for its potential to prevent blood clot formation through thrombin inhibition. In vitro assays demonstrated that derivatives of this compound effectively inhibited thrombin activity, making them promising candidates for drug development in anticoagulation therapy.

Immunosuppressive Activity

Some derivatives of this compound have exhibited immunosuppressive activity . This suggests potential applications in treating autoimmune diseases or in transplant medicine where modulation of the immune response is crucial.

Antidepressant Properties

Preliminary studies have indicated that this compound may possess antidepressant properties . Molecular docking simulations suggest that it may modulate neurotransmitter systems, which are often targeted in the treatment of mood disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability due to its appropriate molecular weight and LogP value. These properties suggest favorable absorption and distribution characteristics within biological systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Thrombin Inhibition Studies : Research demonstrated that modifications to the structure of this compound enhanced its inhibitory effects on thrombin, indicating that structural optimization is key to improving efficacy .

- Immunosuppressive Activity Evaluation : A series of derivatives were tested for their immunosuppressive effects on lymphocyte proliferation, showing promising results that warrant further investigation into their mechanisms and therapeutic applications.

- Antidepressant Activity Assessment : In vivo studies assessed the behavioral effects of this compound in animal models of depression, yielding results that support its potential as an antidepressant agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 3-(pyridin-4-yl)propanoate | Similar backbone with different pyridine position | Potentially different biological activity |

| Mthis compound | Contains a methyl group instead of ethyl | Variations in solubility and reactivity |

| Ethyl 4-(pyridin-3-yl)butanoate | Different alkane chain length | Different pharmacokinetic properties |

This table illustrates how structural variations among related compounds can lead to differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(pyridin-2-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves saponification of protected intermediates under alkaline conditions. For example, hydrolysis of methyl 2-(di-tert-butoxycarbonyl)amino-3-(pyridin-2-yl)propanoate with NaOH in EtOH/H₂O followed by acidification with HCl yields the amino acid derivative, which can be esterified to the target compound . Key optimizations include monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of NaOH to prevent over-hydrolysis, and using rotary evaporation for efficient solvent removal.

Q. What chromatographic methods are effective in purifying this compound, and how are solvent systems selected?

- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is widely used. For polar intermediates, reverse-phase HPLC with acetonitrile/water (+0.1% TFA) improves separation. Solvent selection should prioritize compatibility with the compound’s solubility (e.g., EtOH for recrystallization, as demonstrated in saponification protocols) .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Pyridine ring protons (δ 7.2–8.6 ppm) and ester carbonyl (δ ~170 ppm) confirm structural integrity.

- IR : Stretching bands for ester C=O (~1730 cm⁻¹) and NH₂ (~3350 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns differentiate regioisomers .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what chiral analytical methods are recommended?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane/isopropanol eluents resolves enantiomers. Specific rotation measurements (e.g., using a polarimeter at λ = 589 nm) provide quantitative data, as seen in analogous ethyl ester derivatives (e.g., L-tyrosine ethyl ester hydrochloride, [α] = -6.3° to -7.3°) .

Q. What strategies address low yields in ester hydrolysis steps during derivatization?

- Methodological Answer : Ethyl esters are more hydrolysis-resistant than methyl esters. Employing NaOH in THF/H₂O at elevated temperatures (50–60°C) or enzymatic catalysis (e.g., lipases) can enhance hydrolysis efficiency. For example, saponification of methyl esters achieves >95% yield, while ethyl esters require prolonged reaction times or alternative bases (e.g., LiOH) .

Q. How do electronic effects of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The pyridine ring’s electron-withdrawing nature deactivates adjacent positions, directing electrophilic substitution to the meta position. Computational DFT studies (e.g., using Gaussian) predict charge distribution, guiding regioselective functionalization. Experimental validation via Suzuki-Miyaura coupling with boronic acids demonstrates higher yields at the 5-position of pyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.